molecular formula C14H14N4S B13006883 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13006883
M. Wt: 270.35 g/mol
InChI Key: NSWHKCFWPIVKSZ-UHFFFAOYSA-N
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Description

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-isopropyl-1-phenylpyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy as a kinase inhibitor.

Biological Activity

6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its inhibitory effects on various enzymes.

  • Molecular Formula : C14H14N4S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 917749-34-9
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer treatment and enzyme inhibition. The compound exhibits significant antiproliferative effects against various cancer cell lines and shows promise as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

In Vitro Studies

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, demonstrate potent anti-proliferative effects on several cancer cell lines. For instance:

  • MCF-7 (breast cancer) and A549 (lung cancer) cell lines were evaluated for their response to this compound.
    • In one study, compounds related to this scaffold showed IC50 values ranging from 0.3 to 24 µM against these cell lines. Specifically, one derivative exhibited an IC50 of 8.21 µM against A549 cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of EGFR : The compound binds to the ATP-binding site of EGFR, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes:

  • EGFR Tyrosine Kinase Inhibition : Compounds derived from this scaffold have demonstrated inhibition rates between 41% and 91% against EGFR-TK .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to 6-Isopropyl-1-phenyl showed significant inhibition of tumor growth in MCF-7 models. The study reported that these compounds induced apoptosis and inhibited cell migration effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the binding interactions of the compound with EGFR. These studies revealed critical hydrogen bonding interactions that contribute to the inhibitory activity observed in vitro .

Research Findings Summary

Activity TypeCell LineIC50 ValueReference
AntiproliferativeMCF-78.21 µM
AntiproliferativeA54919.56 µM
EGFR Inhibition-Up to 91%

Properties

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

1-phenyl-6-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C14H14N4S/c1-9(2)12-16-13-11(14(19)17-12)8-15-18(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,19)

InChI Key

NSWHKCFWPIVKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3

Origin of Product

United States

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